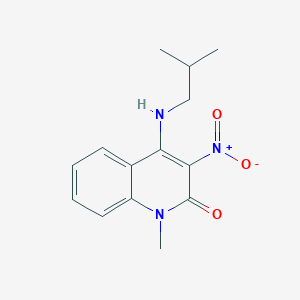

4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one” is a novel class of imidazoquinolines retaining the N-isobutyl substitution . It is synthesized for potential use in the development of new efficacious vaccines .

Synthesis Analysis

The synthesis of this compound involves a suspension of 4-isobutylamino-3-nitroquinoline (2.5 g, 10.2 mmol), 5% palladium on carbon (50 mg), and sodium sulfate (1.5 g) in ethyl acetate (50 mL). This mixture is then hydrogenated at 55 psi hydrogen pressure for 6 hours .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The hydrogenation process mentioned in the synthesis analysis is a key reaction .Applications De Recherche Scientifique

Antitrypanosomal Activity

Research on 4-alkylamino-6-nitroquinolines, including a methodology for their synthesis, highlighted potential antitrypanosomal properties. Although the direct compound wasn't studied, similar derivatives have been synthesized and evaluated for their activity against Trypanosoma cruzi, suggesting a route for developing new antiparasitic agents (Tapia et al., 2000).

Anticancer Agents

Compounds structurally related to the query, such as 11H-Isoquino[4,3-c]cinnolin-12-ones, have shown potent topoisomerase I-targeting activity and cytotoxicity, marking them as novel anticancer agents. This highlights the potential use of similar nitroquinoline derivatives in cancer therapy (Ruchelman et al., 2004).

DNA Damage and Repair

The mutagenic effects of 4-nitroquinoline-1-oxide (4-NQO) on DNA were explored, with findings on how it induces mutations and interacts with DNA repair mechanisms. This research contributes to our understanding of carcinogenesis and could inform studies on the query compound's interactions with DNA (Hömme et al., 2000).

Synthetic Methodologies

Innovative synthetic approaches for creating 3,4-fused isoquinolin-1(2H)-one analogs, which share a core structure with the query compound, have been developed. These methodologies could be applicable for synthesizing a wide range of quinoline derivatives for various scientific applications (Li & Chua, 2011).

Sensor Materials

Studies on 1,8-naphthalimide derivatives, related to the quinoline structure, have explored their potential as fluorescent sensors. This research indicates the possibility of using nitroquinoline derivatives in the development of new sensor materials for detecting pH changes and metal ions (Staneva et al., 2020).

Mécanisme D'action

Target of Action

The compound belongs to the class of quinolines, which are aromatic compounds containing a ring system made up of a benzene ring and a pyridine ring. Quinolines are known to interact with various biological targets, including enzymes, receptors, and DNA .

Mode of Action

The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity by binding to its active site. The nitro group and the amino group in the compound could potentially form hydrogen bonds with the target, influencing its activity .

Biochemical Pathways

Again, the specific pathways affected would depend on the compound’s target. If the compound were to inhibit an enzyme, it could disrupt a biochemical pathway in which that enzyme is involved .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors. For example, the compound’s lipophilicity and size could influence its absorption and distribution. Its metabolism could be affected by the presence of metabolic enzymes, and its excretion could depend on its solubility .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound were to inhibit an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, therefore, its ability to interact with its target .

Propriétés

IUPAC Name |

1-methyl-4-(2-methylpropylamino)-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9(2)8-15-12-10-6-4-5-7-11(10)16(3)14(18)13(12)17(19)20/h4-7,9,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKPWHNEVHWGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)

![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)